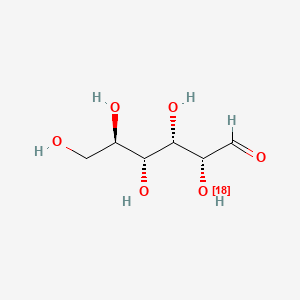
Influenza A virus-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Influenza A virus-IN-6 is a compound that has garnered significant attention in the field of antiviral research. It is specifically designed to inhibit the replication of the Influenza A virus, which is known for causing seasonal flu epidemics and occasional pandemics. The compound targets specific proteins and pathways within the virus, making it a promising candidate for therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A virus-IN-6 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of a key intermediate through a series of reactions such as nucleophilic substitution and cyclization. The intermediate is then subjected to further modifications, including the introduction of functional groups that enhance its antiviral activity. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, chromatography, and recrystallization. Quality control measures are implemented to ensure the consistency and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Influenza A virus-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound, potentially enhancing its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are tested for their antiviral activity to identify the most potent candidates.
Aplicaciones Científicas De Investigación
Influenza A virus-IN-6 has a wide range of applications in scientific research:
Chemistry: The compound is used as a model molecule to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the life cycle of the Influenza A virus and to identify potential targets for antiviral therapy.
Medicine: The compound is being explored as a potential therapeutic agent for the treatment of influenza infections. Clinical trials are underway to evaluate its safety and efficacy.
Industry: this compound is used in the development of diagnostic tools and antiviral coatings for medical devices.
Mecanismo De Acción
The mechanism of action of Influenza A virus-IN-6 involves the inhibition of viral replication by targeting specific proteins and pathways within the virus. The compound binds to the viral polymerase complex, preventing the synthesis of viral RNA. This action disrupts the replication cycle of the virus, thereby reducing its ability to spread and cause infection. Additionally, this compound may interfere with the assembly and release of viral particles, further limiting the spread of the virus.
Comparación Con Compuestos Similares
Similar Compounds
Oseltamivir: A well-known neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Influenza A virus-IN-6 is unique in its ability to target the viral polymerase complex, whereas most other antiviral agents, such as oseltamivir and zanamivir, target the neuraminidase enzyme. This distinct mechanism of action makes this compound a valuable addition to the arsenal of antiviral agents, particularly in cases where resistance to neuraminidase inhibitors has developed.
Propiedades
Fórmula molecular |
C25H23N5O |
|---|---|
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-phenylacetamide |
InChI |
InChI=1S/C25H23N5O/c31-23(27-20-10-2-1-3-11-20)16-26-24-21-12-6-7-13-22(21)28-25(29-24)30-15-14-18-8-4-5-9-19(18)17-30/h1-13H,14-17H2,(H,27,31)(H,26,28,29) |
Clave InChI |
GMOJKXFYZYEWMI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


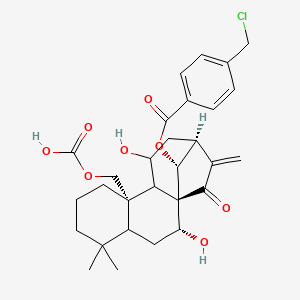
![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
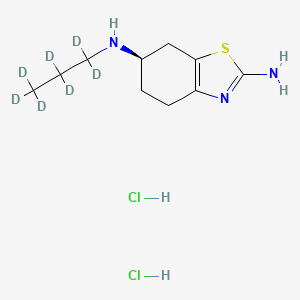


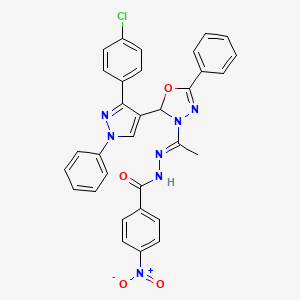
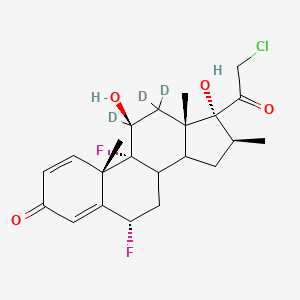

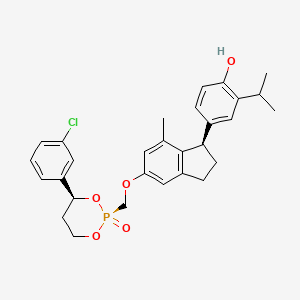
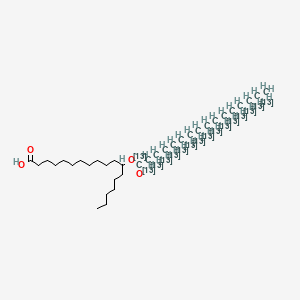

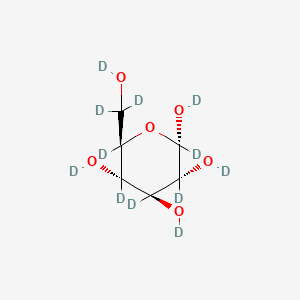
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
